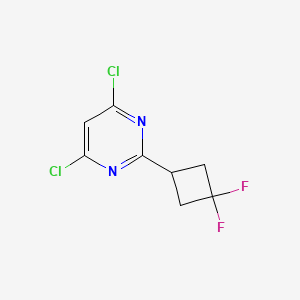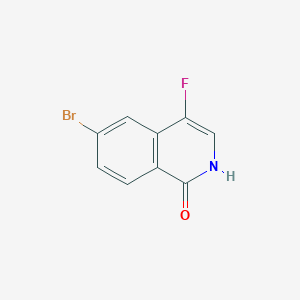
6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile is an aromatic compound with the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile typically involves multi-step reactions starting from appropriately substituted benzene derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids (e.g., aluminum chloride) are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with sodium amide can yield substituted anilines, while electrophilic substitution with acyl chlorides can produce acylated derivatives .
科学的研究の応用
6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and an amino group allows the compound to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities and lead to desired therapeutic effects .
類似化合物との比較
4-Bromo-2-fluorobenzonitrile: This compound shares the benzonitrile core with 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile but lacks the amino and additional halogen substituents.
4-Amino-2-(trifluoromethyl)benzonitrile: This compound has an amino group and a trifluoromethyl group attached to the benzonitrile core, differing in the halogenation pattern.
Uniqueness: this compound is unique due to its specific combination of halogen atoms and an amino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
6-amino-4-bromo-3-chloro-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(12)3(2-11)7(10)6(4)9/h1H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZAEHMKMKJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8244829.png)

![tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8244853.png)

![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)
![Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8244877.png)



![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)
![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)

